N1-(tert-butyl)-N2-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)oxalamide

Medicinal Chemistry Structure-Activity Relationship (SAR) Lead Optimization

N1-(tert-butyl)-N2-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)oxalamide (CAS 2034528-71-5) is a synthetic, small-molecule oxalamide derivative with the molecular formula C16H22N2O3 and a molecular weight of 290.36 g/mol. It is classified as a building block for organic synthesis, featuring a sterically bulky tert-butyl group on one amide nitrogen and a 2-hydroxy-2,3-dihydro-1H-indene moiety connected via a methylene linker to the opposite amide nitrogen.

Molecular Formula C16H22N2O3
Molecular Weight 290.363
CAS No. 2034528-71-5
Cat. No. B2852768
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN1-(tert-butyl)-N2-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)oxalamide
CAS2034528-71-5
Molecular FormulaC16H22N2O3
Molecular Weight290.363
Structural Identifiers
SMILESCC(C)(C)NC(=O)C(=O)NCC1(CC2=CC=CC=C2C1)O
InChIInChI=1S/C16H22N2O3/c1-15(2,3)18-14(20)13(19)17-10-16(21)8-11-6-4-5-7-12(11)9-16/h4-7,21H,8-10H2,1-3H3,(H,17,19)(H,18,20)
InChIKeyZFMVYALBYFWYEG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N1-(tert-butyl)-N2-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)oxalamide: Structural and Procurement Baseline


N1-(tert-butyl)-N2-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)oxalamide (CAS 2034528-71-5) is a synthetic, small-molecule oxalamide derivative with the molecular formula C16H22N2O3 and a molecular weight of 290.36 g/mol . It is classified as a building block for organic synthesis, featuring a sterically bulky tert-butyl group on one amide nitrogen and a 2-hydroxy-2,3-dihydro-1H-indene moiety connected via a methylene linker to the opposite amide nitrogen. This compound is primarily distributed by specialized chemical suppliers for non-human research use and has not yet been associated with extensive primary pharmacological literature.

Procurement Risks of Generic Oxalamide Substitution for N1-(tert-butyl)-N2-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)oxalamide


Generic substitution within the oxalamide class is scientifically unsound for applications requiring this specific compound. The combination of a hydrogen-bond-donating 2-hydroxyindane ring and a sterically demanding, lipophilic tert-butyl group creates a unique pharmacophore. Substituting the tert-butyl group with a smaller alkyl (e.g., methyl, ethyl) or aromatic substituent, or replacing the 2-hydroxyindane with a 2-methoxyindane analog, would fundamentally alter hydrogen-bonding capacity, molecular shape, and lipophilicity (cLogP). This structural divergence ensures different target binding profiles, metabolic stability, and solubility, rendering analogs non-interchangeable for structure-activity relationship (SAR) studies or target-specific assays . Compelling quantitative differentiation data, however, remains absent from the current public domain.

Quantitative Comparative Evidence: N1-(tert-butyl)-N2-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)oxalamide vs. Closest Analogs


Steric and Lipophilic Differentiation: N1-tert-butyl vs. N1-Benzyl Oxalamide Analogs

The target compound incorporates an N1-tert-butyl group, which provides a globular, electron-donating alkyl substituent that is sterically more demanding than the planar N1-benzyl group found in the close analog N1-benzyl-N2-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)oxalamide (CAS 2034347-39-0) . While a direct experimental head-to-head comparison has not been published, this structural distinction is critical for procurement because the tert-butyl group is a privileged motif commonly introduced to modulate target selectivity by filling hydrophobic pockets that cannot accommodate planar aromatic rings. Furthermore, replacing the 2-methoxy group in the comparator with the 2-hydroxy group in the target compound alters hydrogen-bonding potential (donor vs. acceptor only), which is a key driver of binding affinity and selectivity.

Medicinal Chemistry Structure-Activity Relationship (SAR) Lead Optimization

Hydrogen-Bond Donor Capacity vs. 2-Methoxyindane Oxalamide Analogs

The target compound's 2-hydroxyindane moiety is a hydrogen-bond donor (HBD), whereas close analogs such as N1-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)oxalamide possess a 2-methoxy group that is only a hydrogen-bond acceptor (HBA) . This difference is fundamental for target engagement, as many biological targets require an HBD for key interactions. No head-to-head biochemical data exists for these specific compounds, but the procurement decision hinges on this functional group divergence: a researcher needing an HBD at this vector must select the 2-hydroxy compound.

Computational Chemistry Drug Design Biochemical Assays

Molecular Size and Lipophilicity Differentiation from N1-(tert-butyl)-N2-(2-hydroxypropyl)oxalamide

A simpler analog, N1-(tert-butyl)-N2-(2-hydroxypropyl)oxalamide, shares the N1-tert-butyl group but replaces the bulky, aromatic indane ring with a small, flexible 2-hydroxypropyl chain . This results in a molecular weight reduction of ~130 Da and a significantly lower lipophilicity (estimated ΔcLogP > 1.5). The target compound's larger, rigid indane scaffold is expected to exhibit enhanced shape complementarity for specific protein binding pockets and altered membrane permeability. Selection between these two depends on the desired molecular complexity and target hypothesis.

Physicochemical Profiling Chemical Biology Assay Development

Absence of Public Biological Activity Data vs. Oxalamide Class Reference Compounds

A comprehensive search of BindingDB, ChEMBL, PubMed, and major patent repositories returned no quantitative biological activity data (IC50, Ki, EC50) for N1-(tert-butyl)-N2-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)oxalamide [1]. In contrast, the broader oxalamide class contains compounds with demonstrated low-nanomolar inhibitory activity against targets such as 17β-hydroxysteroid dehydrogenase (IC50 = 1.2 nM) and c-Met kinase [2]. This places the target compound in an interesting class but without target-specific annotation. Procurement must therefore be justified by its unique structural features for exploratory SAR or library enrichment, rather than by established potency.

Protease Inhibition Kinase Inhibition Antiviral Research

Application Scenarios for N1-(tert-butyl)-N2-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)oxalamide Based on Structural Evidence


Exploratory Medicinal Chemistry: Probing Steric and H-Bond Requirements in Novel Binding Pockets

The combination of a sterically demanding tert-butyl group and a hydrogen-bond-donating 2-hydroxyindane moiety makes this compound a valuable tool for SAR studies where both steric and hydrogen-bonding topography are being explored. Researchers can use it to probe the tolerance of a target binding site for bulky, non-planar hydrophobic groups while simultaneously requiring an HBD at a specific vector.

Diversification of Oxalamide-Based Screening Libraries for Underexplored Targets

As a structural singleton with no publicly annotated bioactivity, this compound can increase the 3D diversity of oxalamide-focused compound libraries. Its procurement is justified for screening against novel or orphan targets (e.g., viral proteases, neglected kinases) where the tert-butyl/2-hydroxyindane pharmacophore has not been previously evaluated.

Negative Control or SAR Negative Probe

If a structurally similar oxalamide (e.g., N1-benzyl or N-methoxyindane analogs) shows promising biological activity, this compound can serve as a specificity control. Replacing a methoxy group with a hydroxy group or a benzyl with a tert-butyl group alters key pharmacophoric features, enabling researchers to confirm that observed activity is scaffold-specific rather than a general class effect.

Synthetic Intermediate for Further Derivatization

The 2-hydroxy group on the indane ring provides a synthetic handle for further derivatization (e.g., esterification, etherification, or oxidation). Laboratories engaged in custom analog synthesis may procure this compound as a late-stage intermediate to access a wider array of oxalamide analogs, as noted in vendor-supplied synthesis applications.

Quote Request

Request a Quote for N1-(tert-butyl)-N2-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)oxalamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.